Cas no 2034476-31-6 (2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one)

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
- 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one
-
- インチ: 1S/C15H18N4O3/c1-10-13(11(2)22-18-10)8-15(20)19-7-5-12(9-19)21-14-4-3-6-16-17-14/h3-4,6,12H,5,7-9H2,1-2H3
- InChIKey: WBFAFLZQXDXOGM-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CN=N1)C1CN(C(CC2C(C)=NOC=2C)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 395
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 81.4
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6489-0269-1mg |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6489-0269-5mg |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6489-0269-4mg |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6489-0269-25mg |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6489-0269-50mg |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6489-0269-75mg |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6489-0269-3mg |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6489-0269-15mg |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6489-0269-40mg |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6489-0269-5μmol |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one |
2034476-31-6 | 5μmol |
$94.5 | 2023-09-08 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one 関連文献
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-oneに関する追加情報
Introduction to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one (CAS No. 2034476-31-6)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one, with the CAS number 2034476-31-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles and pyridazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a 3,5-dimethyl-1,2-oxazol ring and a pyridazin-3-yloxy substituent, contribute to its distinct pharmacological profile.
The development and study of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one have been driven by its potential as a lead compound for various therapeutic targets. Recent research has focused on its anti-inflammatory and anti-cancer properties, as well as its ability to modulate specific receptors and enzymes involved in disease pathways. The compound's structure provides a robust scaffold for further chemical modifications, making it an attractive candidate for drug discovery and development.
In the context of anti-inflammatory research, studies have shown that 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. These cytokines play crucial roles in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the regulation of inflammation.
Beyond its anti-inflammatory properties, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-one has also shown promising anti-cancer activity. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including those derived from breast cancer and colorectal cancer. The compound appears to target multiple signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These findings suggest that it may have broad-spectrum anti-cancer potential and could be further developed as a novel therapeutic agent.
The pharmacokinetic properties of 2-(3,5-dimethyl-1,2-oxazol-4-y)-1-(3-pyridazinylmethoxy)pyrrolidine-N-N--acetamide (a closely related compound) have been extensively studied. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has been found to exhibit good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further clinical evaluation. Additionally, its low toxicity profile in preclinical models supports its potential for safe use in humans.
The structural optimization of 2-(3,5-dimethyl-[N--N--acetamido]oxazole)-N-N--acetamide derivatives has been an active area of research. Scientists have explored various substitutions on the oxazole ring and the pyridazine moiety to enhance the compound's potency and selectivity. For instance, the introduction of electron-withdrawing groups on the pyridazine ring has been shown to increase the compound's binding affinity to specific receptors. These structural modifications not only improve the biological activity but also reduce potential side effects.
In conclusion, 2-(3,5-dimethyl-[N--N--acetamido]oxazole)-N-N--acetamide (CAS No. 2034476-31-6) represents a promising lead compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both academic research and pharmaceutical industries. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical applications.
2034476-31-6 (2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-3-(pyridazin-3-yloxy)pyrrolidin-1-ylethan-1-one) 関連製品
- 57357-84-3([1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride)
- 1260385-58-7(4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine)
- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)
- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)
- 899747-32-1(N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 943107-51-5(1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid)
- 2171714-62-6(4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)
- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)
- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)
- 900641-06-7(N-(4-Sulfamoylphenyl)piperidine-4-carboxamide)




